molecular formula C21H20N4O3 B12183931 (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B12183931
M. Wt: 376.4 g/mol
InChI Key: RIPQUHVEWWQNQF-VQHVLOKHSA-N
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Description

The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the construction of the triazolopyridine and piperidine rings. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one linkage, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials with unique properties. Its structural features make it suitable for applications in electronics, catalysis, and other high-tech fields.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate

Uniqueness

The uniqueness of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H20N4O3/c26-20(9-7-15-6-8-17-18(12-15)28-14-27-17)24-10-3-4-16(13-24)21-23-22-19-5-1-2-11-25(19)21/h1-2,5-9,11-12,16H,3-4,10,13-14H2/b9-7+

InChI Key

RIPQUHVEWWQNQF-VQHVLOKHSA-N

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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